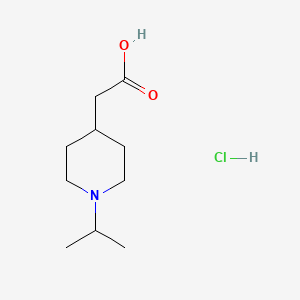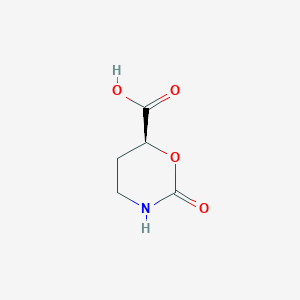
(S)-2-oxo-1,3-oxazinane-6-carboxylic acid
概要
説明
(S)-2-oxo-1,3-oxazinane-6-carboxylic acid, commonly referred to as oxazinane-6-carboxylic acid or OXC, is a naturally occurring organic compound that is commonly used as a synthetic building block in organic chemistry. OXC is a versatile reagent that can be used for a variety of purposes, such as the synthesis of amino acids, peptides, and other organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. OXC has been extensively studied in recent years, and its potential applications are numerous.
科学的研究の応用
OXC has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and other biologically active compounds. OXC has also been used in the synthesis of pharmaceuticals, such as anticoagulants and anti-inflammatory drugs. In addition, OXC has been used in the synthesis of enzymes and other proteins. OXC has also been used in the synthesis of polymers, such as polycarbonates and polyurethanes.
作用機序
OXC is an oxidizing agent, and its mechanism of action involves the transfer of electrons from the OXC molecule to the target molecule. This results in the oxidation of the target molecule and the formation of a new compound. OXC is also capable of forming complexes with other molecules, which can further facilitate its reactivity.
生化学的および生理学的効果
OXC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the activity of enzymes involved in the synthesis of proteins. OXC has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids. In addition, OXC has been shown to have anti-inflammatory and antiviral properties.
実験室実験の利点と制限
The use of OXC in lab experiments has a number of advantages. OXC is a relatively inexpensive reagent, and it is readily available. In addition, OXC is relatively stable and can be stored for long periods of time. Furthermore, OXC is a relatively non-toxic compound, and it does not produce any hazardous by-products. However, OXC can be difficult to handle due to its reactivity and its tendency to form complexes with other molecules.
将来の方向性
The potential future directions of OXC are numerous. OXC has been used in the synthesis of a variety of organic compounds and pharmaceuticals, and further research could lead to the development of more efficient and cost-effective synthetic methods. In addition, further research could lead to the development of new applications for OXC, such as the synthesis of polymers and other materials. Furthermore, further research could lead to the development of new therapeutic applications for OXC, such as the treatment of various diseases. Finally, further research could lead to the development of new methods for the detection and quantification of OXC in biological samples.
特性
IUPAC Name |
(6S)-2-oxo-1,3-oxazinane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)3-1-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJJNSBNJNVTIE-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)O[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-oxo-1,3-oxazinane-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



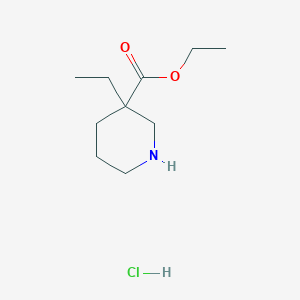
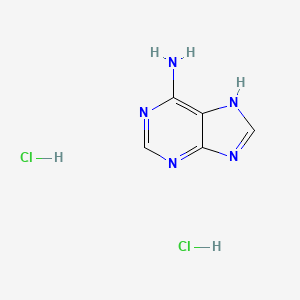
![8-Chlorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1473535.png)
![2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol](/img/structure/B1473536.png)
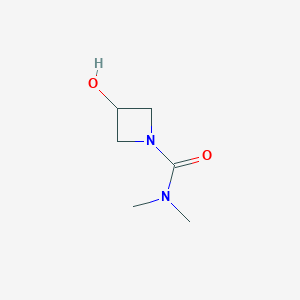
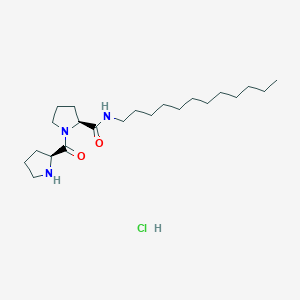
![8-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1473541.png)
![[3-(2,3-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473543.png)
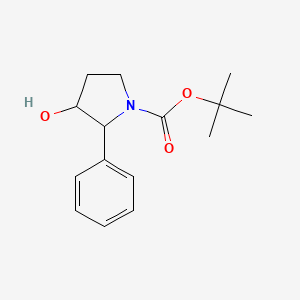
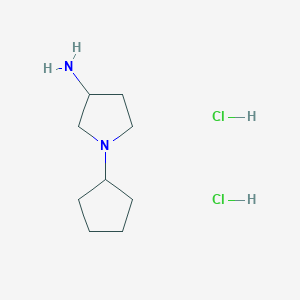
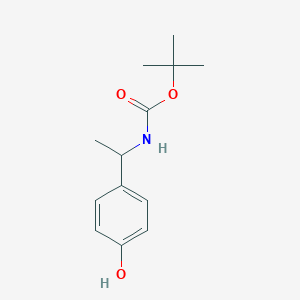

![4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol](/img/structure/B1473553.png)
